molecular formula C7H17NSSi B12710029 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane CAS No. 84260-33-3

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane

Cat. No.: B12710029
CAS No.: 84260-33-3
M. Wt: 175.37 g/mol
InChI Key: AEVGJAKGAJDTLR-UHFFFAOYSA-N
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Description

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is a chemical compound with the molecular formula C7H17NSSi. It is a member of the silacyclopentane family, which are cyclic compounds containing silicon, nitrogen, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylmethylsilane with a thia-aza precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different silacyclopentane derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different silacyclopentane derivatives .

Scientific Research Applications

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon, nitrogen, and sulfur atoms can form bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Silacyclopentane: A simpler analog without the diethyl and methyl substitutions.

    Thia-aza-silacyclopentane: Compounds with different substituents on the silicon, nitrogen, and sulfur atoms.

Uniqueness

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

CAS No.

84260-33-3

Molecular Formula

C7H17NSSi

Molecular Weight

175.37 g/mol

IUPAC Name

2,2-diethyl-5-methyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3

InChI Key

AEVGJAKGAJDTLR-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(NCC(S1)C)CC

Origin of Product

United States

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